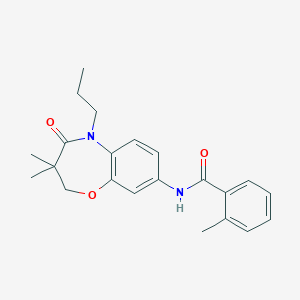

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methylbenzamide

Description

Properties

IUPAC Name |

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-2-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3/c1-5-12-24-18-11-10-16(13-19(18)27-14-22(3,4)21(24)26)23-20(25)17-9-7-6-8-15(17)2/h6-11,13H,5,12,14H2,1-4H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIPVYJFVPJROJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3C)OCC(C1=O)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methylbenzamide typically involves multiple steps, starting with the formation of the benzoxazepine ring This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methylbenzamide can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds similar to N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methylbenzamide exhibit significant anticancer properties. For instance:

- Case Study 1 : A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of related benzoxazepine derivatives in human cancer cell lines. The results indicated that these compounds induced apoptosis in cancer cells through caspase activation and modulation of Bcl-2 family proteins.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. In vitro studies have demonstrated efficacy against various pathogens:

- Case Study 2 : Research on similar compounds revealed effective inhibition of biofilm formation in Staphylococcus aureus, suggesting potential applications in treating biofilm-associated infections.

Enzyme Inhibition and Drug Development

This compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This property makes it a valuable tool for studying biochemical pathways and developing new therapeutic agents:

- Enzyme Inhibition : The compound could selectively inhibit enzymes that are crucial for cancer cell proliferation or microbial survival.

- Drug Development : Its potential to modulate receptor activity opens avenues for developing novel drugs targeting various diseases.

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methylbenzamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Substituent Effects on Properties

- Trifluoromethyl vs. Methyl Benzamide (Target vs.

- Benzoxazepine vs. Benzazepine Cores (Target vs. Tolvaptan): The oxygen atom in the benzoxazepine ring (vs. NH in benzazepine) alters hydrogen-bonding capacity and ring conformation, which may influence solubility and receptor selectivity .

Pharmacological and Functional Comparisons

- Tolvaptan : As a clinically approved vasopressin antagonist, tolvaptan’s benzazepine core and chlorine substituent are critical for its mechanism. The target compound’s benzoxazepine core and lack of chlorine suggest divergent biological targets.

- N,O-Bidentate Directing Group (): The simpler benzamide derivative in highlights the role of directing groups in synthetic applications, whereas the target compound’s benzoxazepine scaffold may prioritize stability over reactivity.

Research Findings and Implications

- Synthetic Utility: The benzoxazepine core in the target compound enables modular derivatization, as demonstrated by the trifluoromethyl variant .

- Crystallographic Analysis: Tools like SHELX could resolve hydrogen-bonding patterns (e.g., benzamide carbonyl interactions) critical for crystal engineering or stability studies.

Biological Activity

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methylbenzamide is a complex organic compound belonging to the class of benzoxazepines. This compound has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 342.44 g/mol. The structure features a benzoxazepine core that is known for diverse biological activities.

The mechanism of action for this compound involves its interaction with various biological targets:

1. Enzyme Inhibition:

The compound may inhibit specific enzymes involved in metabolic pathways. For instance, it could modulate the activity of enzymes related to neurotransmitter metabolism or inflammatory responses.

2. Receptor Binding:

this compound may bind to receptors in the central nervous system (CNS), potentially influencing signaling pathways associated with mood regulation and cognitive functions.

3. Antimicrobial Activity:

Research has indicated that compounds within the benzoxazepine class exhibit antimicrobial properties. This compound's structural characteristics suggest potential efficacy against various bacterial strains.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related benzoxazepine derivatives. For example:

| Compound | MIC (mg/mL) | MBC (mg/mL) | Activity Against |

|---|---|---|---|

| Compound A | 0.004 | 0.008 | E. cloacae |

| Compound B | 0.015 | 0.030 | S. aureus |

| Compound C | 0.030 | 0.060 | P. aeruginosa |

These findings indicate that compounds similar to N-(3,3-dimethyl-4-oxo...) exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Cytotoxicity Studies

Cytotoxicity assessments using MTT assays have shown variable effects on normal cell lines (e.g., MRC5 cells). The results suggest that while some derivatives demonstrate potent antimicrobial effects, they may also exhibit cytotoxicity at certain concentrations.

Case Studies

Case Study 1: Antibacterial Efficacy

In a study assessing the antibacterial efficacy of various benzoxazepine derivatives, N-(3,3-dimethyl...) was tested against eight bacterial strains using microdilution methods. The results indicated that this compound had a Minimum Inhibitory Concentration (MIC) significantly lower than traditional antibiotics like ampicillin and streptomycin .

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of benzoxazepines in models of neurodegenerative diseases. The findings suggested that these compounds could modulate neuroinflammatory pathways and provide protective effects against neuronal cell death .

Q & A

Q. What are the recommended synthetic routes for N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methylbenzamide, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a benzoxazepine core can be functionalized using carbodiimide-mediated coupling (e.g., EDC/HOBt) with 2-methylbenzoyl chloride under inert conditions. Key variables include:

- Catalysts/Reagents : Use of DBU (1,8-diazabicycloundec-7-ene) in DMF at 20–125°C for 3 hours enhances ring closure and acylation efficiency .

- Solvent Choice : Polar aprotic solvents like DMF or acetonitrile improve solubility of intermediates .

- Temperature Control : Elevated temperatures (80–125°C) are critical for cyclization but require careful monitoring to avoid decomposition.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) resolves benzoxazepine ring protons (δ 1.2–1.5 ppm for dimethyl groups) and benzamide carbonyls (δ 165–170 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., calculated [M+H]⁺ for C₂₃H₂₇N₂O₃: 397.2021) .

- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) and detect byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assays?

Methodological Answer: Discrepancies often arise from assay-specific parameters:

- Receptor Binding vs. Functional Assays : Confirm target engagement using SPR (surface plasmon resonance) for binding affinity, then validate with cellular cAMP or calcium flux assays .

- Solubility Artifacts : Use DMSO concentrations <0.1% and include controls for vehicle effects. For insoluble compounds, employ lipid-based carriers (e.g., cyclodextrins) .

- Metabolic Stability : Cross-validate in vitro (microsomal assays) and in vivo (rodent PK studies) to account for species-specific metabolism .

Q. What structural modifications optimize pharmacokinetic properties while retaining target affinity?

Methodological Answer:

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -F, -CF₃) on the benzamide moiety to enhance metabolic stability. Methyl or propyl groups on the benzoxazepine ring improve membrane permeability .

- Prodrug Strategies : Convert the amide to a pivaloyloxymethyl (POM) ester for enhanced oral bioavailability, followed by enzymatic cleavage in vivo .

Q. How can researchers address discrepancies in reported solubility and stability profiles?

Methodological Answer:

- Solubility Testing : Use shake-flask method with biorelevant media (FaSSIF/FeSSIF) at 37°C. For low solubility (<1 µg/mL), employ nanoformulation or salt formation .

- Stability Studies : Conduct forced degradation (acid/base, oxidative, thermal) with HPLC monitoring. For example, oxidative instability of the benzoxazepine ring may require argon-purged storage .

Q. What in vivo models are appropriate for evaluating therapeutic potential, and how are confounding variables minimized?

Methodological Answer:

- Rodent Models : Use transgenic mice expressing humanized targets to assess efficacy and toxicity. Dose via IV or PO routes with pharmacokinetic sampling at 0, 1, 4, 8, 24h .

- Control for Off-Target Effects : Include wild-type littermates and administer vehicle controls. Use LC-MS/MS to quantify compound levels in plasma and tissues .

Q. What computational methods predict binding modes and guide lead optimization?

Methodological Answer:

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target receptors (e.g., GPCRs or kinases). Validate with MD simulations (100 ns trajectories) .

- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent changes to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.